molecular formula C11H12ClNO3S B2775101 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 2155855-72-2

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B2775101
CAS No.: 2155855-72-2
M. Wt: 273.73
InChI Key: XAJGSPXTYMSAAK-UHFFFAOYSA-N
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Description

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can be compared with other similar indole derivatives, such as:

Properties

IUPAC Name

1-acetyl-3-methyl-2,3-dihydroindole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJGSPXTYMSAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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